molecular formula C12H11BrO3 B2897993 Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate CAS No. 137997-18-3

Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate

Cat. No.: B2897993
CAS No.: 137997-18-3
M. Wt: 283.121
InChI Key: HZGYURXSRYVWIU-UHFFFAOYSA-N
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Description

Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate (CAS: 137997-18-3) is a brominated benzofuran derivative with the molecular formula C₁₂H₁₁BrO₃ and a molecular weight of 283.12 g/mol . Its structure features a benzofuran core substituted with a bromomethyl group at the 5-position and an ethyl ester at the 2-position. The bromomethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical development.

Properties

IUPAC Name

ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-2-15-12(14)11-6-9-5-8(7-13)3-4-10(9)16-11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGYURXSRYVWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate typically involves the bromination of a benzofuran derivative followed by esterification. One common method includes:

    Bromination: Starting with 1-benzofuran-2-carboxylic acid, the compound is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Esterification: The brominated intermediate is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The benzofuran ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized benzofuran derivatives.

    Reduction Products: Alcohol derivatives of the ester group.

Scientific Research Applications

Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate depends on its application. In biological systems, it may interact with cellular targets through its bromomethyl group, which can form covalent bonds with nucleophilic sites in proteins or DNA. This interaction can lead to the modulation of biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several benzofuran-based esters, differing in substituent groups, reactivity, and applications. Below is a detailed comparison:

Ethyl 5-bromo-1-benzofuran-2-carboxylate (CAS: 84102-69-2)

  • Molecular Formula : C₁₁H₉BrO₃
  • Molecular Weight : 269.094 g/mol
  • Key Differences :
    • Substitutes a bromo group (Br) at the 5-position instead of bromomethyl (CH₂Br).
    • Planar molecular geometry, with the carboxyl group aligned at 4.8° relative to the benzofuran ring .
    • Used in pharmacological studies, particularly as a precursor for antidepressants and antimicrobial agents .
  • Reactivity : Less reactive than the bromomethyl derivative due to the absence of a methylene spacer, limiting its utility in alkylation reactions.

Ethyl 5-(piperazin-1-yl)-1-benzofuran-2-carboxylate

  • Molecular Formula : C₁₅H₁₇N₂O₃
  • Molecular Weight : 297.31 g/mol
  • Key Differences :
    • Replaces the bromomethyl group with a piperazine moiety at the 5-position.
    • Higher boiling point (429°C ) due to increased polarity and hydrogen-bonding capacity .
    • Critical intermediate in synthesizing Vilazodone , a serotonin reuptake inhibitor, highlighting its pharmaceutical relevance .

Ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS: 308297-44-1)

  • Molecular Formula : C₂₅H₁₉Br₂O₄
  • Molecular Weight : 544.23 g/mol
  • Key Differences: Features two bromine atoms and a phenyl group, increasing steric hindrance and reducing solubility in polar solvents . Higher complexity (molecular complexity index: 646) due to multiple aromatic substituents .

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate

  • Molecular Formula : C₁₄H₁₄O₅
  • Molecular Weight : 262.26 g/mol
  • Key Differences :
    • Substitutes a methyl group at the 2-position and an acetyloxy group at the 5-position.
    • Lower bromine content reduces halogen-related toxicity, making it suitable for agrochemical applications .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Applications
Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate 137997-18-3 C₁₂H₁₁BrO₃ 283.12 5-Bromomethyl, 2-ester Not reported Pharmaceutical intermediate
Ethyl 5-bromo-1-benzofuran-2-carboxylate 84102-69-2 C₁₁H₉BrO₃ 269.094 5-Bromo, 2-ester Not reported Antidepressant precursor
Ethyl 5-(piperazin-1-yl)-1-benzofuran-2-carboxylate N/A C₁₅H₁₇N₂O₃ 297.31 5-Piperazine, 2-ester 429 Vilazodone synthesis
Ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate 308297-44-1 C₂₅H₁₉Br₂O₄ 544.23 6-Bromo, 5-(bromophenyl) Not reported Kinase inhibitor research

Biological Activity

Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the following structural formula:

C11H9BrO3\text{C}_{11}\text{H}_{9}\text{BrO}_{3}

This compound features a benzofuran core with a bromomethyl group and an ethyl ester functional group, which are critical for its biological interactions.

Antimicrobial Activity

Studies have demonstrated that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. For instance, research conducted on various benzofuran derivatives has shown that they possess activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial activity of several benzofuran derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against a range of pathogens:

CompoundMIC (μg/mL)Activity Type
This compound100Antifungal against C. albicans
Other Benzofuran Derivatives50-200Various Gram-positive bacteria

The results indicated that this compound showed promising antifungal activity against Candida albicans, with an MIC of 100 μg/mL, suggesting it may be a candidate for further development in antifungal therapies .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the bromomethyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with microbial targets. Additionally, studies have indicated that brominated derivatives often exhibit lower cytotoxicity compared to their non-brominated counterparts, which could make them safer therapeutic options .

Cytotoxicity and Safety Profile

While the antimicrobial efficacy is notable, it is equally important to evaluate the cytotoxicity of this compound. Preliminary studies suggest that this compound has a favorable safety profile, showing lower cytotoxic effects in mammalian cell lines compared to other benzofuran derivatives. This aspect is crucial for its potential application in clinical settings .

Q & A

Q. How can contradictory reactivity data in literature be resolved?

  • Case Example : Discrepancies in ester hydrolysis rates may arise from solvent polarity (e.g., 80% yield in ethanol vs. 45% in THF). Replicate conditions with controlled water content and monitor via 1H^1H-NMR .
  • Statistical Approach : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) and perform ANOVA on reaction outcomes .

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